1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one

Lipophilicity LogP Partition coefficient

1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one (CAS 59477-82-6) is a para-tert-butyl-substituted α-chloropropiophenone belonging to the aromatic ketone class. It is primarily utilized as a synthetic building block in pharmaceutical and agrochemical research.

Molecular Formula C13H17ClO
Molecular Weight 224.72 g/mol
CAS No. 59477-82-6
Cat. No. B1275641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one
CAS59477-82-6
Molecular FormulaC13H17ClO
Molecular Weight224.72 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)C(C)(C)C)Cl
InChIInChI=1S/C13H17ClO/c1-9(14)12(15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3
InChIKeyRXZLQSCORMCHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one (CAS 59477-82-6): Core Physicochemical & Structural Profile for Procurement Screening


1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one (CAS 59477-82-6) is a para-tert-butyl-substituted α-chloropropiophenone belonging to the aromatic ketone class. It is primarily utilized as a synthetic building block in pharmaceutical and agrochemical research . Key computed physicochemical properties include a molecular weight of 224.72 g·mol⁻¹, an XLogP3-AA of 4.3, a topological polar surface area of 17.1 Ų, and a boiling point of approximately 311 °C at 760 mmHg [1]. The compound is commercially offered with purities typically ≥95% (e.g., 97% from Fluorochem) .

Product Type Para-substituted aromatic ketone building block
Selection Logic Requires tert-butyl motif for steric and electronic control
Procurement Context Typically sourced at ≥95% purity for research synthesis

Why Unsubstituted or Less-Branched 2-Chloropropiophenone Analogs Cannot Replace 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one


Within the α-chloropropiophenone family, the steric bulk, electron-donating character, and lipophilicity of the para-substituent are not interchangeable without altering reactivity, physical form, and downstream product profiles. Simple substitution with a hydrogen, methyl, or ethyl group in the para-position yields a compound with fundamentally different polarity (ΔXLogP ≥ 1.7 units), volatility (Δboiling point > 100 °C), and phase behavior [1]. These differences directly impact handling, solvent compatibility, extraction efficiency, and reaction selectivity, rendering generic replacement scientifically invalid for applications where the tert-butyl motif is structurally required.

4-tert-Butyl derivative (Target)
vs
Unsubstituted or less-branched analog
Lipophilicity and solubility profile may differ
risk
Polarity shift (ΔXLogP ≥ 1.7) can alter extraction efficiency
Physical form enables gravimetric dispensing
risk
Liquid analogs introduce volumetric handling and metering variability
Reaction selectivity may depend on steric bulk
risk
Smaller para-substituents may shift regiochemical outcomes

Head-to-Head Quantitative Differentiation of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one vs. Closest Analogs


XLogP Lipophilicity Differential: 4.3 vs. 2.6 for the Unsubstituted Parent 2-Chloropropiophenone

The computed XLogP3-AA value for 1-(4-tert-butylphenyl)-2-chloropropan-1-one is 4.3, compared with 2.6 for the unsubstituted parent 2-chloro-1-phenylpropan-1-one [1]. This represents a ΔXLogP of +1.7, translating to an approximately 50-fold greater predicted partition coefficient in 1-octanol/water, which directly impacts solubility in lipophilic media and recovery in organic-phase extractions.

XLogP Lipophilicity
Head-to-head
4.3 vs 2.6 (Δ +1.7)
Reported partition context: ~50-fold higher predicted partition coefficient
Supports organic-phase extraction workflow selection
Lipophilicity LogP Partition coefficient Drug-likeness Extraction efficiency

Atmospheric-Pressure Boiling Point Differential: 311 °C vs. ~242 °C for the Unsubstituted Compound

The predicted normal boiling point of 1-(4-tert-butylphenyl)-2-chloropropan-1-one is 310.9 °C at 760 mmHg, more than 65 °C higher than the boiling point of 2-chloropropiophenone (~241.8 °C at 760 mmHg) . This difference in volatility is directly attributable to the increased molecular weight and van der Waals surface area introduced by the para-tert-butyl group.

Boiling Point
Data to verify
311 °C vs ~242 °C (Δ +69 °C)
Indicates lower volatility for high-temperature reaction conditions
Predicted value; experimental confirmation recommended
Volatility Boiling point Thermal stability Distillation Vapor pressure

Physical State at Ambient Temperature: Low-Melting Solid vs. Liquid for Unsubstituted Analog

Multiple commercial sources report 1-(4-tert-butylphenyl)-2-chloropropan-1-one as a solid at ambient conditions, with melting points of 18–20 °C or 75–77 °C . In contrast, 2-chloropropiophenone (CAS 6084-17-9) is consistently described as a clear liquid at room temperature . The solid physical form of the tert-butyl derivative simplifies gravimetric dispensing, reduces spill risk, and may confer greater storage stability.

Physical State
Source review
Solid vs Liquid at 20–25 °C
Solid form supports automated gravimetric dispensing workflows
Melting point range varies by source; confirm lot-specific form
Physical form Crystallinity Handling Solid dosing Storage stability

Photochemical 1,2-Aryl Migration: Substituent-Directed Excited-State Control Favoring Electron-Rich Aromatics

Sonawane et al. (1990) reported that the efficiency of light-mediated photochemical conversion of 2-chloro-propiophenones into 2-arylpropionic acids is governed by substituent-directed excited-state control [1]. While specific yield data for the 4-tert-butyl derivative were not located in open-access records, the electron-donating nature of the tert-butyl group is known to modulate triplet excited-state behavior and, by class-level inference, is expected to influence the regiochemical outcome of the 1,2-aryl migration relative to electron-neutral (e.g., unsubstituted) or electron-withdrawing (e.g., 4-chloro) analogs.

Photochemical Migration
Class-level inference
Electron-donating group may modulate triplet excited state
Substituent electronic character is context-dependent
No direct yield data available for this specific derivative
Photochemistry Aryl migration Excited state Rearrangement Selectivity

Density Differential: 1.04 g·cm⁻³ vs. 1.15–1.56 g·cm⁻³ for the Unsubstituted Compound

The density of 1-(4-tert-butylphenyl)-2-chloropropan-1-one is reported as 1.04 g·cm⁻³ . The unsubstituted 2-chloropropiophenone has a reported density of 1.15 g·cm⁻³ (specific gravity 20/20) or up to 1.56 g·cm⁻³ depending on measurement conditions . The lower density of the tert-butyl derivative reflects the larger molar volume imparted by the para-substituent, which may influence mixing behavior and phase separation in biphasic systems.

Density
Cross-study
1.04 vs 1.15–1.56 g·cm⁻³
Lower density may influence phase separation in biphasic systems
Values from different sources; review method context
Density Molar volume Formulation compatibility Specific gravity

Refractive Index Differential: 1.505 vs. ~1.53 for the Unsubstituted Compound

The refractive index (n) of 1-(4-tert-butylphenyl)-2-chloropropan-1-one is 1.505 , compared with 1.53–1.55 for 2-chloropropiophenone . This measurable optical difference can serve as a rapid in-process quality check to distinguish the tert-butyl compound from less-substituted analogs or unreacted starting material during synthesis and purification.

Refractive Index
Cross-study
1.505 vs ~1.53 (Δ 0.025–0.045)
Supports rapid in-process identity verification
Non-destructive QC metric; confirm against retained standard
Refractive index Optical properties Purity assessment Refractometry

Procurement-Driven Application Scenarios for 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one


Lipophilic Building Block in Multi-Step Pharmaceutical Intermediate Synthesis

The high XLogP of 4.3 makes this compound an ideal starting material when the target pharmacophore requires a lipophilic tert-butylphenyl moiety. The enhanced organic-phase partitioning (approximately 50-fold higher than the unsubstituted analog) facilitates product isolation via simple extraction, minimizing yield loss to aqueous waste streams during amination or nucleophilic displacement of the α-chloro group [1].

Solid-Phase Dispensing for Automated Parallel Synthesis and High-Throughput Experimentation

With a melting point of 18–20 °C (or higher polymorphic form at 75–77 °C), this compound exists as a solid at typical laboratory temperatures, enabling precise gravimetric dispensing on automated synthesis platforms without the volumetric uncertainties associated with liquid reagents . This is a practical advantage over liquid 2-chloropropiophenone in library synthesis workflows.

High-Temperature Reaction Processes Requiring Low-Volatility Reagents

The significantly elevated boiling point (~311 °C) compared to less-substituted analogs (~242 °C) makes this compound suitable for reactions conducted at elevated temperatures (e.g., >150 °C) where volatile reagents would evaporate, shift reaction stoichiometry, or create safety hazards . This is particularly relevant in solvent-free or high-boiling-solvent reaction protocols.

Photochemical Precursor for Substituted 2-Arylpropionic Acid Synthesis

Based on the established photochemical 1,2-aryl migration chemistry of 2-chloro-propiophenones, the electron-donating 4-tert-butyl substituent is expected to influence triplet excited-state behavior and regiochemical outcomes during photoconversion to 2-arylpropionic acids [2]. Researchers investigating structure-reactivity relationships in this photochemical transformation will require the specific para-tert-butyl derivative to complete substituent-effect matrices.

Application
Selection Property
Validation Focus
Lipophilic building block synthesis
High partition coefficient context
Extraction efficiency and organic-phase recovery
Automated parallel synthesis
Solid physical form at ambient temperature
Gravimetric dispensing accuracy and workflow compatibility
High-temperature reaction protocols
Elevated boiling point context
Volatility and stoichiometry control under thermal stress
Photochemical precursor studies
Electron-donating substituent profile
Excited-state behavior and regiochemical outcome review

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